5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Overview
Description
The compound 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a chemical species that is related to various research areas, including organic synthesis and coordination chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry of related nitro-substituted aromatic compounds and their interactions with other chemical entities.
Synthesis Analysis
The synthesis of nitro-substituted aromatic compounds can be achieved through various methods, including organocatalytic reactions. For instance, the asymmetric organocatalyst-mediated conjugate addition of nitroalkanes to enones is an efficient method to introduce nitro groups into cyclic and acyclic ketones, as demonstrated by the use of 5-pyrrolidin-2-yltetrazole as a catalyst . This method is characterized by short reaction times and a broad substrate scope, suggesting potential pathways for the synthesis of compounds similar to 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.
Molecular Structure Analysis
The molecular structure of nitro-substituted aromatic compounds can be quite complex, with potential for intramolecular interactions such as hydrogen bonding. For example, the structure of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine displays an intramolecular N—H⋯O hydrogen bond, with the nitro group slightly twisted out of the plane of the pyrrolopyridine system . This indicates that in similar compounds, such as 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, the nitro group may influence the overall molecular conformation and properties.
Chemical Reactions Analysis
The reactivity of nitro-substituted aromatic compounds can lead to the formation of various coordination polymers and complexes. For instance, the self-assembly of 3-nitro-5-(pyridin-4-yl)benzoic acid with cobalt chloride under hydrothermal conditions results in a 2D coordination polymer with an interesting network structure . This suggests that 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid could also participate in the formation of metal-organic frameworks or other coordination compounds, depending on the reaction conditions and the metals involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted aromatic compounds are influenced by their molecular structure and the presence of functional groups. The thermal stability of such compounds can be quite high, as seen in the cobalt(II) complex derived from 3-nitro-5-(pyridin-4-yl)benzoic acid, which remains stable up to 420°C . Additionally, the luminescence properties and magnetic interactions, as observed in coordination polymers derived from pyridine-substituted triazolyl benzoate ligands, indicate that these compounds can exhibit interesting optical and magnetic behaviors . These findings provide a foundation for understanding the potential properties of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.
Scientific Research Applications
Coordination Polymers and Complexes
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid and its derivatives have been explored in the synthesis of coordination polymers and metal-organic frameworks. For example, a study by Ma, Guo, and Qin (2014) discusses the creation of a 2D cobalt(II) complex using a similar compound, 3-nitro-5-(pyridin-4-yl)benzoic acid, under hydrothermal conditions. This complex exhibits an interesting two-dimensional network structure and is stable up to 420°C (Ma, Guo, & Qin, 2014). Another study by Zhong et al. (2008) involves reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates, resulting in several coordination polymers with unique architectures and potential applications in fluorescent emission and magnetic properties (Zhong et al., 2008).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds derived from 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid have been a subject of interest. For instance, Yapo et al. (2010) explored the molecular structure of Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, noting specific conformational characteristics and weak π-π interactions (Yapo et al., 2010). Chesna et al. (2017) investigated a co-crystal structure of benzoic acid and l-proline, highlighting the hydrogen-bonded network formed (Chesna et al., 2017).
Organocatalysis and Chemical Synthesis
The role of pyrrolidin-1-yl derivatives in chemical synthesis and catalysis is another area of research. Mitchell et al. (2006) describe the use of 5-Pyrrolidin-2-yltetrazole as an effective organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones (Mitchell et al., 2006). Chandrasekhar et al. (2010) synthesized a new hydroxyphthalimide-coupled triazole-pyrrolidine derivative, showcasing its efficiency as an organocatalyst in asymmetric Michael addition reactions in water (Chandrasekhar et al., 2010).
Substituent Effects and Molecular Properties
Research on substituent effects and molecular properties involving pyrrolidin-1-yl benzoic acids is also notable. Weringa and Janssen (2010) compared the acidity and other properties of benzoic acids and nitrobenzenes substituted with pyrrolidino or piperidino groups (Weringa & Janssen, 2010).
Safety And Hazards
properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZZLSHECUEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369382 | |
Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
CAS RN |
19555-48-7 | |
Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-(pyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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